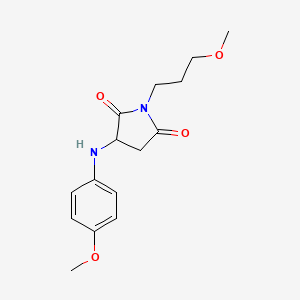

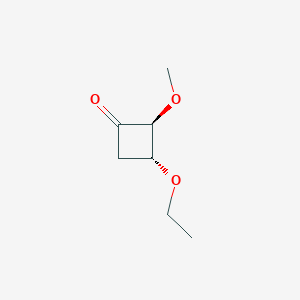

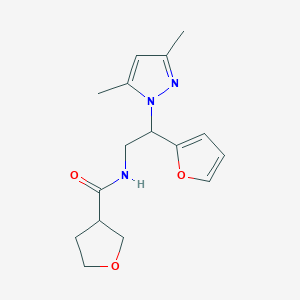

3-((4-甲氧基苯基)氨基)-1-(3-甲氧基丙基)吡咯啶-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives typically involves the condensation of α-amino acid esters with ethoxycarbonylacetic acid, followed by Dieckmann cyclisation and hydrolysis–decarboxylation processes. Acylation at C-3 can be achieved using acid chlorides of saturated, unsaturated, and arenecarboxylic acids in the presence of Lewis acids, with boron trifluoride–diethyl ether being the most efficient protocol. This method has been demonstrated in the synthesis of 3-acyltetramic acids, which share a core structure with the compound of interest (Jones et al., 1990).

Molecular Structure Analysis

Molecular structure analyses of related pyrrolidine-2,5-dione derivatives have been conducted using techniques like X-ray crystallography. These studies have helped in understanding the conformation, bonding, and overall geometry of such compounds. The detailed structure elucidation of pyrrolidine-2,5-dione derivatives confirms the presence of specific functional groups and their spatial arrangement, which is crucial for predicting chemical behavior and reactivity (Antonov et al., 2021).

Chemical Reactions and Properties

Pyrrolidine-2,5-dione derivatives undergo various chemical reactions, including acylation, which modifies the compound by introducing acyl groups at specific positions. These reactions are influenced by the nature of the reagents, catalysts, and conditions employed. The ability to form different substituted derivatives through such chemical reactions highlights the versatility of the pyrrolidine-2,5-dione scaffold (Zanatta et al., 2012).

Physical Properties Analysis

The physical properties of pyrrolidine-2,5-dione derivatives, such as solubility, melting point, and crystal structure, are critical for their practical applications. These properties are determined by the compound's molecular structure and can affect its behavior in chemical reactions and biological systems. For example, crystallographic studies provide insights into the solid-state arrangements and intermolecular interactions of these compounds, which are essential for understanding their stability and reactivity (Das et al., 2009).

科学研究应用

化学合成和结构分析

作为更广泛的吡咯烷-2,4-二酮家族的一部分,化合物3-((4-甲氧基苯基)氨基)-1-(3-甲氧基丙基)吡咯烷-2,5-二酮已在各种化学合成和结构分析背景下进行了研究。例如,从α-氨基酸酯制备的吡咯烷-2,4-二酮已在Lewis酸存在下通过饱和、不饱和和芳香族羧酸的酸氯化物在C-3处酰化。这个过程涉及三氟化硼-乙醚作为Lewis酸,并导致3-酰基四氮酸的中性硼二氟化物络合物的形成,随后进行甲醇解(Jones et al., 1990)。

催化和有机合成

在有机合成领域,像Nano-Ni-4MSP2这样的新型催化剂已经开发出来,已被用于1-(α-氨基烷基)-2-萘酚的一锅法三组分合成。这展示了该化合物在促进复杂有机反应和为具有潜在药理应用的化合物的合成做出贡献的潜力(Goudarziafshar et al., 2021)。

发光材料

对含有吡咯烷-2,4-二酮单元的π-共轭聚合物和共聚物的研究显示出在发光材料应用中有着有希望的结果。这些材料表现出强烈的发光性能,并由于其良好的溶解性、可加工性和光化学稳定性,在电子器件中具有潜在应用(Beyerlein & Tieke, 2000)。

抗氧化活性

已经探索了吡咯烷-2,5-二酮的N-氨甲基衍生物的抗氧化性质,表明在减轻氧化应激方面具有潜在应用。这项研究可能为新型抗氧化剂的开发打开途径,这些抗氧化剂在各种治疗背景中可能有用(Hakobyan et al., 2020)。

杂环化学

从1,3-二酮和2-(氨甲基)吡啶合成3,5-二取代-2-吡啶基吡咯烷的研究展示了吡咯烷-2,4-二酮在杂环化学中的多功能性。这项研究有助于开发新型杂环化合物,这对制药和材料科学至关重要(Klappa et al., 2002)。

属性

IUPAC Name |

3-(4-methoxyanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-20-9-3-8-17-14(18)10-13(15(17)19)16-11-4-6-12(21-2)7-5-11/h4-7,13,16H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQPCFRDQBELCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Azepan-1-yl)-2-{4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2483289.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2483296.png)

![3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride](/img/structure/B2483297.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2483303.png)

amine](/img/structure/B2483309.png)

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2483312.png)